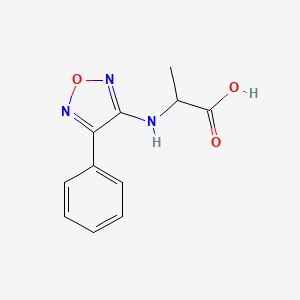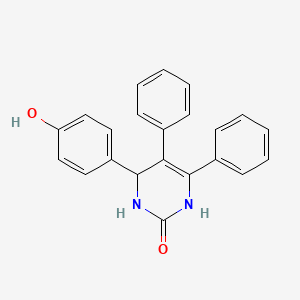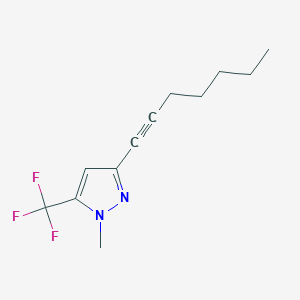![molecular formula C17H14N2O3 B8353530 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is an organic compound with a complex structure that includes a phthalazinone moiety and a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde typically involves the reaction of 2-methyl-1-oxo-1,2-dihydro-phthalazin-4-yl with benzaldehyde derivatives. One common method involves dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then slowly adding triethylamine. The reaction mixture is then allowed to warm to room temperature and react for several hours. The product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate: Similar in structure but with different functional groups.
4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide: Another compound with a phthalazinone moiety but different substituents
Uniqueness
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-[(3-methyl-4-oxophthalazin-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-19-17(21)15-5-3-2-4-14(15)16(18-19)11-22-13-8-6-12(10-20)7-9-13/h2-10H,11H2,1H3 |
Clave InChI |
GDMXKYRPBJMGGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)COC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-bromo-4,5-dihydro-naphtho[1,2-b]thiophene-3-carboxylic acid amide](/img/structure/B8353480.png)




![N-(azepan-3-yl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8353521.png)
![N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine](/img/structure/B8353529.png)


![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepine-2(1H)-thione](/img/structure/B8353547.png)


![[(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B8353561.png)
